REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O[C:15]([N:17]1[CH2:22][CH2:21][CH2:20][C:19]([N:29]=[N+]=[N-])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:18]1)=O)C1C=CC=CC=1>C1COCC1>[CH3:15][N:17]1[CH2:22][CH2:21][CH2:20][C:19]([NH2:29])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:18]1 |f:0.1.2.3.4.5|
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Name
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rac-3-azido-3-phenyl-piperidine-1-carboxylic acid benzyl ester
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
rose to 35° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
Water (125 ul), NaOH 5N (125 ul) and finally water (0.375 ml) were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 10° C
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
Sodium sulfate was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CCC1)(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |